3-Ethyl Substitution Reduces Microsomal Degradation by ~57% vs. Non-Alkylated Congeners
In a class-level comparison, the 3-ethyl substituent on the triazolo[4,3-b]pyridazine core was reported to lower microsomal degradation rates by approximately 57% relative to non-substituted analogs [1]. While this data derives from a related 6-piperazinyl-sulfonamide derivative rather than the target compound itself, the metabolic stabilization effect is attributed primarily to the 3-alkyl group and is expected to translate across 6-amino variants bearing similar lipophilicity profiles.
| Evidence Dimension | Microsomal degradation rate reduction |
|---|---|
| Target Compound Data | Expected ~57% reduction (class-level projection based on 3-ethyl substitution) |
| Comparator Or Baseline | 3-unsubstituted [1,2,4]triazolo[4,3-b]pyridazine analogs (0% reduction) |
| Quantified Difference | ~57% lower degradation rate |
| Conditions | Human liver microsome assay; data from 1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(naphthalene-2-sulfonyl)piperazine |
Why This Matters
For procurement decisions in drug metabolism and PK studies, the 3-ethyl motif provides a built-in metabolic stabilization advantage that non-alkylated or 3-H analogs cannot offer, reducing the risk of rapid clearance in downstream assays.
- [1] Cas no 1060343-08-9 (1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(naphthalene-2-sulfonyl)piperazine). Kuujia compound data sheet. Accessed 2026 Apr 30. View Source
